molecular formula C11H9Cl2NO2 B1456953 2,4-Dichloro-6,7-dimethoxyquinoline CAS No. 72407-17-1

2,4-Dichloro-6,7-dimethoxyquinoline

Cat. No.: B1456953
CAS No.: 72407-17-1
M. Wt: 258.1 g/mol
InChI Key: WIGWEFGNYKPEKF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethoxyquinoline is an organic compound with the molecular formula C11H9Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6,7-dimethoxyquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of certain methyltransferases, including G9a and GLP (G9a-like protein) . These enzymes are involved in the methylation of histone proteins, which is a crucial process in the regulation of gene expression. The interaction between this compound and these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of G9a and GLP leads to changes in histone methylation patterns, which can alter gene expression profiles and impact cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of non-histone proteins, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of G9a and GLP by occupying the substrate binding site of these enzymes, preventing the methylation of histone and non-histone proteins . This inhibition leads to changes in gene expression and cellular function. Additionally, this compound may interact with other proteins and enzymes, contributing to its overall biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular functions. At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, indicating that careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these pathways is essential for elucidating its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline typically involves the chlorination of 6,7-dimethoxyquinoline. One common method includes the reaction of 6,7-dimethoxyquinoline with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

6,7-Dimethoxyquinoline+POCl3+PCl5This compound\text{6,7-Dimethoxyquinoline} + \text{POCl}_3 + \text{PCl}_5 \rightarrow \text{this compound} 6,7-Dimethoxyquinoline+POCl3​+PCl5​→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2,4-Dichloro-6,7-dimethoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Diamino-6,7-dimethoxyquinoline
  • 2-Chloro-4,6,7-trimethoxyquinazoline

Uniqueness

2,4-Dichloro-6,7-dimethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring. The presence of chlorine atoms at positions 2 and 4, along with methoxy groups at positions 6 and 7, imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWEFGNYKPEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728319
Record name 2,4-Dichloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72407-17-1
Record name 2,4-Dichloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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